2-Bromopyrazolo[1,5-a]pyrimidine
Description
2-Bromopyrazolo[1,5-a]pyrimidine is a brominated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle featuring fused pyrazole and pyrimidine rings. The bromine atom at the C2 position enhances its utility as a synthetic intermediate for coupling reactions, such as Suzuki-Miyaura cross-couplings, enabling the introduction of diverse substituents . Its molecular formula is C₆H₄BrN₃, with a molecular weight of 213.02 g/mol (for the base structure). Derivatives like 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 1126-24-5) exhibit a melting point of 60°C and a predicted pKa of 0.05, indicating moderate acidity .
Properties
IUPAC Name |
2-bromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQGFUFEQYLINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination is a classical approach for introducing bromine atoms into aromatic systems. For pyrazolo[1,5-a]pyrimidine, regioselectivity depends on reaction conditions and substituents:
Bromine in Chloroform
-
Conditions : Stoichiometric bromine (Br₂) in chloroform at room temperature for 1 hour.
-
Outcome : Yields 3-bromopyrazolo[1,5-a]pyrimidine (2b ) in 50% yield. Excess bromine under extended reaction times produces 3,6-dibromo derivatives (3b ).
-
Mechanism : Electrophilic attack occurs at the electron-rich C3 position due to the directing effect of the pyrazole nitrogen.
N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)
-
Conditions : NBS (1 equiv) in THF under reflux for 20 hours.
-
Outcome : 3-Bromo-2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines are obtained in 70–98% yield.
-
Optimization : Higher temperatures and prolonged reaction times favor dibromination but reduce regioselectivity.
| Entry | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Br₂ | CHCl₃ | RT | 1 h | 3-Bromo derivative | 50 |
| 2 | NBS | THF | Reflux | 20 h | 3-Bromo-2-methyl | 70–98 |
| 3 | Br₂ (excess) | Ethanol | RT | 2 h | 3,6-Dibromo derivative | 50 |
Limitations : Direct bromination predominantly targets the C3 position, making C2 functionalization challenging without directing groups.
Cyclocondensation with Brominated Precursors
Enaminone-Based Cyclocondensation
Brominated enaminones serve as key intermediates for constructing the pyrazolo[1,5-a]pyrimidine core with pre-installed bromine atoms:
Synthesis of 2-Bromo Derivatives
Trichloroalkenone Cyclization
1,1,1-Trichloro-4-alkoxy-3-alken-2-ones react with aminopyrazoles to form halomethylated intermediates, which are subsequently brominated:
-
Step 1 : Cyclocondensation in acetic acid yields trichloromethylpyrazolo[1,5-a]pyrimidines.
-
Step 2 : Bromination using NBS in THF replaces the trichloromethyl group with bromine.
| Entry | Substrate | Bromination Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 7-Trichloromethyl derivative | NBS | 2-Bromo-7-substituted derivative | 70–98 |
Advantage : This method allows precise control over bromine placement at C2 via precursor design.
Oxidative Cross-Dehydrogenative Coupling (CDC)
AcOH/O₂-Promoted CDC
While primarily used for pyrazolo[1,5-a]pyridine synthesis, CDC reactions can be adapted for brominated systems:
-
Conditions : N-Amino-2-iminopyridines + β-diketones in ethanol/AcOH under O₂.
-
Modification : Introducing brominated β-diketones may enable direct incorporation of bromine during cyclization.
Challenge : Limited substrate availability and competing side reactions reduce practicality.
Bromination via Halogen Exchange
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 undergoes nucleophilic substitution under optimized conditions. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring, which activates the bromine toward displacement by nucleophiles.
Key Reactions:
-
Amine Substitution :
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine reacts with 2-(2-aminoethoxy)ethan-1-ol via SNAr to introduce an ether-amine linker (yield: 94%) . Similar reactivity is expected for the 2-bromo derivative.
General Protocol :Reaction of brominated pyrazolo[1,5-a]pyrimidine with amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) with catalytic bases (e.g., K₂CO₃).
-
Hydroxide/Phenoxide Substitution :
Bromine displacement by hydroxide or phenolate ions proceeds under mild alkaline conditions, yielding hydroxyl- or aryloxy-substituted derivatives .
Cross-Coupling Reactions
The bromine serves as a handle for transition-metal-catalyzed cross-couplings, enabling C–C and C–N bond formation.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at position 2:
| Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 78 | |
| 4-Methoxyphenyl | PdCl₂(dppf), K₃PO₄, dioxane | 85 |
Buchwald–Hartwig Amination
Primary and secondary amines couple efficiently using Pd catalysts:
| Amine | Ligand | Yield (%) |
|---|---|---|
| Morpholine | Xantphos, Pd₂(dba)₃ | 72 |
| Benzylamine | BINAP, Pd(OAc)₂ | 68 |
Regioselective Electrophilic Substitution
The bromine directs incoming electrophiles to specific positions on the ring. Studies on pyrazolo[1,5-a]pyrimidine derivatives reveal:
Nitration and Bromination Trends :
| Reaction | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Acetic anhydride, 0–5°C | 6-Nitropyrazolo[1,5-a]pyrimidine | 43 |
| Bromination (Br₂) | Ethanol, N₂ atmosphere | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | 50 |
Note: The 2-bromo substituent deactivates the ring, favoring electrophilic attack at positions 5 and 7 due to resonance and inductive effects.
Ring Functionalization via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions. For example:
-
β-Enaminone Cyclocondensation :
Reacting with β-enaminones under microwave irradiation forms fused tricyclic systems (yield: 71–89%) .
Oxidative Transformations
Molecular oxygen drives dehydrogenation and cyclization in cross-dehydrogenative coupling (CDC) reactions:
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | O₂, acetic acid, 130°C | Pyrazolo[1,5-a]pyridine derivative | 94 |
Halogen Exchange Reactions
The bromine can be replaced by other halogens under specific conditions:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
2-Bromopyrazolo[1,5-a]pyrimidine has shown promising anticancer properties. It acts as a scaffold for the development of various antitumor agents, particularly through its inhibition of specific kinases involved in cell growth and survival. For instance, studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells, with IC50 values demonstrating potent activity .
Enzyme Inhibition
The compound serves as an effective inhibitor of several enzymes critical in cellular processes. Notably, it has been identified as a selective inhibitor of casein kinase 2 (CK2), which plays a vital role in cancer cell proliferation. The carboxylic acid group within its structure enhances binding to the active site of CK2, increasing its inhibitory potency . Additionally, it shows potential as an inhibitor of other enzymes such as α-amylase and α-glucosidase, which are important in carbohydrate metabolism .
Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against multidrug-resistant strains of bacteria like Staphylococcus aureus. This broadens its potential therapeutic applications beyond oncology .
Synthesis and Functionalization
The synthesis of this compound typically involves bromination reactions at specific positions on the pyrazolo-pyrimidine scaffold. Various methodologies have been developed to enhance yield and selectivity during these processes. For example:
- Bromination Reactions: These reactions can be conducted using bromine or N-bromosuccinimide (NBS) under acidic conditions to achieve regioselective halogenation .
- Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Heck reactions allow for the introduction of diverse substituents onto the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of new derivatives with enhanced biological activity .
Case Studies
Several studies have explored the pharmacological potential of this compound and its derivatives:
- Study on CK2 Inhibitors: Research focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of highly selective inhibitors for CK2. Modifications at various positions on the scaffold resulted in compounds with improved potency and selectivity .
- Anticancer Studies: A derivative synthesized from this scaffold demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 19.70 ± 0.89 μM, indicating its potential as a chemotherapeutic agent .
- Antidiabetic Activity: Other derivatives have shown promise in inhibiting enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .
Material Science Applications
Beyond medicinal applications, this compound is being investigated for its photophysical properties that make it suitable for use in organic electronics and photonics. Its ability to form crystals with notable conformational characteristics enhances its applicability in solid-state materials .
Mechanism of Action
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Isomeric Pyrazolopyrimidines
Pyrazolo[1,5-a]pyrimidine has several isomeric forms, including pyrazolo[5,1-b]pyrimidine, pyrazolo[3,4-d]pyrimidine, and others. These isomers differ in nitrogen atom arrangement, leading to distinct electronic and steric properties:
- Pyrazolo[5,1-b]pyrimidine : Lacks the fused pyrimidine ring at the C1-C5 positions, reducing π-conjugation and altering binding interactions with kinases .
- Pyrazolo[3,4-d]pyrimidine: Positioned as a purine isostere, it mimics adenosine in kinase binding pockets, enhancing affinity for targets like PI3Kδ .
Key Insight : The C2 bromine in 2-bromopyrazolo[1,5-a]pyrimidine provides a reactive handle for functionalization, whereas isomers like pyrazolo[5,1-b]pyrimidine require alternative strategies for derivatization .
Brominated vs. Chlorinated Derivatives
Substitution with halogens (Br, Cl) at different positions modulates physicochemical and biological properties:
Comparison with Non-Pyrazolopyrimidine Heterocycles
- Tetrazolo[1,5-a]pyrimidines : Exhibit reduced planarity due to the tetrazole ring, lowering binding affinity for PDE4 compared to pyrazolo analogs .
- Imidazo[1,5-a]pyrazines : Brominated variants (e.g., CAS 1420478-88-1) show distinct pharmacokinetic profiles, with longer half-lives due to increased metabolic stability .
Biological Activity
2-Bromopyrazolo[1,5-a]pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their various pharmacological properties. The synthesis typically involves bromination of pyrazolo[1,5-a]pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 2-position .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound and its derivatives:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, it can suppress the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and other downstream targets . This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines.
- IC50 Values : In a study assessing various derivatives, some compounds exhibited IC50 values as low as 3.91 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Bromo | MCF-7 | 3.91 | ERK pathway inhibition |
| 2-Bromo | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| 2-Bromo | RFX 393 | - | CDK2/TRKA inhibition |
Enzymatic Inhibition
This compound has also been identified as a selective inhibitor for several kinases:
- CK2 Inhibition : Recent research demonstrated that modified pyrazolo[1,5-a]pyrimidines could selectively inhibit CK2 kinase with significant potency. The binding interactions were elucidated through crystallography studies, revealing critical interactions with the enzyme's active site .
- CAMKK2 Inhibition : The compound has been shown to inhibit CAMKK2, a kinase involved in metabolic regulation and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer models .
Case Study 1: Anticancer Efficacy
In a preclinical study involving multiple cancer types (prostate, breast, ovarian), treatment with this compound derivatives resulted in significant tumor regression and prolonged survival in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation .
Case Study 2: Selective Kinase Inhibition
A recent investigation focused on the selectivity of various pyrazolo[1,5-a]pyrimidine derivatives against CK2 and CAMKK2. The results indicated that certain modifications could enhance selectivity and potency significantly compared to existing inhibitors .
Q & A
What are the most reliable synthetic routes for preparing 2-bromopyrazolo[1,5-a]pyrimidine, and how can regioselectivity challenges be addressed?
Basic Research Focus : Common synthetic strategies involve condensation of 1H-pyrazole-5-amines with α,β-unsaturated carbonyl compounds, followed by bromination. For example, regioselective synthesis can be achieved using catalysts like hypervalent iodine to direct halogenation at the C3 position . Combinatorial approaches using substituted pyrazole precursors (e.g., 3-(hetero)aryl derivatives) enable structural diversification .
Advanced Consideration : Regioselectivity challenges arise due to competing reactive sites. Microwave-assisted palladium-catalyzed cross-coupling or halogenation with hypervalent iodine reagents (e.g., PhI(OAc)₂) improves control, yielding >85% selectivity for C3 bromination . NMR and X-ray crystallography are critical for verifying regiochemical outcomes .
How can researchers optimize the biological activity of this compound derivatives for anticancer applications?
Basic Research Focus : Derivatives like anthranilamide conjugates induce p53 activation via nuclear translocation, triggering G1 or G2/M cell cycle arrest in cervical cancer models (e.g., HeLa and SiHa cells). Key modifications include aryl/heteroaryl substitutions at positions 2 and 7 .
Advanced Consideration : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at position 2 enhance cytotoxicity by stabilizing interactions with ATP-binding pockets of kinases. Pharmacokinetic optimization, such as introducing hydrophilic moieties (e.g., piperazine), improves blood-brain barrier penetration for CNS targets .
What methodologies are used to analyze photophysical properties of this compound-based fluorophores?
Basic Research Focus : Absorption/emission spectra (UV-Vis, fluorescence) in solvents of varying polarity (e.g., toluene vs. DMSO) quantify Stokes shifts and quantum yields. For example, derivatives with electron-donating substituents exhibit bathochromic shifts (~50 nm) in polar solvents .
Advanced Consideration : Time-resolved fluorescence and computational modeling (TD-DFT) correlate substituent effects (e.g., methyl vs. phenyl groups) with excited-state dynamics. Solid-state quantum yields >65% are achieved via crystal engineering to suppress non-radiative decay .
How do structural modifications influence the selectivity of this compound derivatives as kinase inhibitors?
Basic Research Focus : Core scaffold modifications at position 5 (e.g., carboxamide vs. methyl groups) impact CDK2/CDK9 selectivity. For instance, 7-(2-chlorophenylamino) derivatives show 10-fold higher affinity for CDK9 over CDK2 .
Advanced Consideration : Co-crystallization studies reveal that bromine at position 2 stabilizes halogen bonding with kinase hinge regions (e.g., Leu83 in CDK2). Introducing sulfonyl groups at position 7 enhances allosteric modulation of p53-MDM2 interactions .
What strategies resolve contradictions in biological data across different cell lines for this compound derivatives?
Basic Research Focus : Discrepancies in IC₅₀ values (e.g., HeLa vs. SiHa cells) often stem from differential p53 status or efflux pump expression (e.g., P-glycoprotein). Validating target engagement via Western blot (e.g., p21 upregulation) clarifies mechanism-specific effects .
Advanced Consideration : Proteomics and CRISPR-Cas9 knockout models identify off-target effects. For example, derivatives inducing G2/M arrest in HeLa cells may concurrently inhibit tubulin polymerization, necessitating microtubule stabilization assays .
How can this compound derivatives be functionalized for material science applications?
Basic Research Focus : Suzuki-Miyaura cross-coupling at the bromine site enables π-extension for organic semiconductors. For example, 2,7-bis(2-pyrimidyl)fluorene derivatives exhibit tunable HOMO-LUMO gaps (~2.8–3.1 eV) .
Advanced Consideration : Post-functionalization via C–H activation (e.g., palladium-catalyzed arylation) introduces electron-deficient moieties (e.g., pyridine), enhancing charge transport in OLEDs. DFT calculations predict emission wavelengths within ±5 nm accuracy .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation/contact. Bromine-related byproducts require neutralization with Na₂S₂O₃ before disposal .
Advanced Consideration : For radiolabeled derivatives (e.g., ¹⁸F analogs), adhere to ALARA principles. Shielding and remote handling minimize exposure during PET tracer synthesis .
How do computational methods aid in designing this compound-based allosteric modulators?
Basic Research Focus : Molecular docking (AutoDock Vina) predicts binding to allosteric sites (e.g., mGluR5 transmembrane domain). QSAR models prioritize substituents with ClogP <3 for CNS penetration .
Advanced Consideration : Free-energy perturbation (FEP) simulations quantify ΔΔG contributions of halogen bonds. For example, bromine at position 2 reduces binding entropy by 2.1 kcal/mol in CRF1 receptor antagonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
